molecular formula C7H9NO3 B062359 Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 190079-66-4

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B062359
CAS No.: 190079-66-4
M. Wt: 155.15 g/mol
InChI Key: HWJPPEHDPNCACR-UHFFFAOYSA-N
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Description

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is an organic compound belonging to the class of pyridines. This compound is characterized by a pyridine ring that is partially hydrogenated and contains a keto group at the second position and a carboxylate ester group at the first position. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with ammonia or an amine, followed by esterification with methanol. The reaction conditions often require a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: This compound can be reduced to form dihydropyridine derivatives, which may have different reactivity and applications.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce dihydropyridine esters.

Scientific Research Applications

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The keto and ester groups play a crucial role in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various physiological effects.

Comparison with Similar Compounds

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar structure but differs in the position of the keto and ester groups.

    Ethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: This compound has an ethyl ester group instead of a methyl ester group, affecting its reactivity and applications.

    Methyl 2-oxo-4,5-dihydropyridine-1(2H)-carboxylate: This compound has a different hydrogenation pattern on the pyridine ring, leading to variations in its chemical properties.

Properties

IUPAC Name

methyl 6-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7(10)8-5-3-2-4-6(8)9/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJPPEHDPNCACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
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Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
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Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
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Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

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